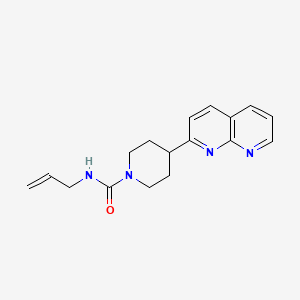![molecular formula C15H18N6O B15116797 2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15116797.png)
2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperazine ring, which is further substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole typically involves multiple steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Triazole Moiety: The triazole ring can be synthesized via a click chemistry approach, typically involving the reaction of azides with alkynes in the presence of a copper catalyst.
Linking the Piperazine and Triazole: The piperazine ring is often introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Final Coupling: The final step involves coupling the triazole-substituted piperazine with the benzoxazole core, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety.
Reduction: Reduction reactions can target the benzoxazole ring or the triazole moiety.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole moiety can lead to the formation of triazole N-oxides.
Scientific Research Applications
2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. The triazole moiety can interact with metal ions, while the benzoxazole core can intercalate with DNA, leading to potential anticancer activity . The piperazine ring enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-methyl-1-piperazinyl)methyl]-4H-1,2,4-triazol-3-yl}-1,3-propanediol
- 4-methyl-4H-1,2,4-triazol-3-yl)methanol
Uniqueness
2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole is unique due to its combination of a benzoxazole core with a triazole-substituted piperazine ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C15H18N6O |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-[4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C15H18N6O/c1-19-11-16-18-14(19)10-20-6-8-21(9-7-20)15-17-12-4-2-3-5-13(12)22-15/h2-5,11H,6-10H2,1H3 |
InChI Key |
MDFFRSUHIZKEEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CN2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B15116721.png)
![5-Fluoro-4-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B15116723.png)
![4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B15116727.png)
![2-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-4-carbonitrile](/img/structure/B15116730.png)
![5-Methyl-4-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B15116731.png)
![2-[({7-Methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B15116734.png)
![4-Cyclopropyl-2-(methylsulfanyl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B15116740.png)
![1-Benzyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B15116746.png)
![6-({[2-(Trifluoromethyl)phenyl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B15116751.png)
![3-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B15116769.png)
![2-(3-fluorobenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15116775.png)
![5-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyridine-2-carbonitrile](/img/structure/B15116781.png)
![4-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B15116794.png)

